molecular formula C7H10N2O2S B15242288 2-Amino-3-thiazol-2-ylpropionic acid methyl ester

2-Amino-3-thiazol-2-ylpropionic acid methyl ester

Cat. No.: B15242288
M. Wt: 186.23 g/mol
InChI Key: WAUXFATTYFOAHS-UHFFFAOYSA-N
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Description

2-Thiazolepropanoic acid, alpha-amino-, methyl ester is a compound with the molecular formula C7H10N2O2S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolepropanoic acid, alpha-amino-, methyl ester typically involves the reaction of 2-aminothiazole with an appropriate esterifying agent. One common method involves the use of methanol and a strong acid catalyst to esterify the carboxylic acid group . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolepropanoic acid, alpha-amino-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-Thiazolepropanoic acid, alpha-amino-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazolepropanoic acid, alpha-amino-, methyl ester largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring is known to interact with various molecular targets, including kinases and proteases, which play crucial roles in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolepropanoic acid, alpha-amino-, methyl ester is unique due to its specific functional groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound in the synthesis of diverse bioactive molecules and materials .

Properties

IUPAC Name

methyl 2-amino-3-(1,3-thiazol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-7(10)5(8)4-6-9-2-3-12-6/h2-3,5H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUXFATTYFOAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=NC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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